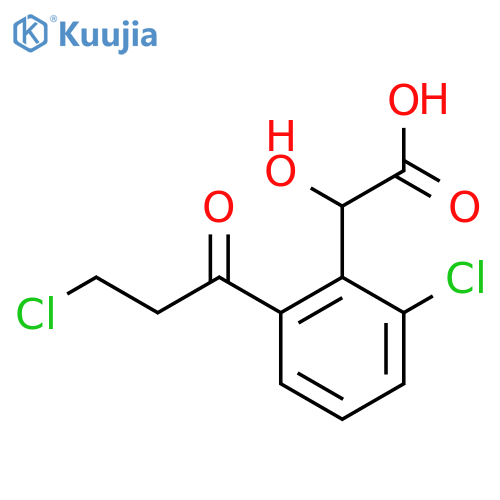Cas no 1805859-88-4 (2-Chloro-6-(3-chloropropanoyl)mandelic acid)
2-クロロ-6-(3-クロロプロパノイル)マンデル酸は、有機合成化学において重要な中間体として利用されるクロロ置換芳香族化合物です。分子内に2つの反応性の高いクロロ基を有しており、特に医薬品や農薬の合成における多段階反応において優れた反応性を示します。カルボン酸基とケトン基を併せ持つ両性分子として、金属触媒を用いたカップリング反応や求核置換反応に適した特性を備えています。高い純度と安定性を有し、精密有機合成における再現性の高い反応を可能にします。また、結晶性が良好なため精製工程が容易という利点があります。

1805859-88-4 structure
商品名:2-Chloro-6-(3-chloropropanoyl)mandelic acid
CAS番号:1805859-88-4
MF:C11H10Cl2O4
メガワット:277.100701808929
CID:4939621
2-Chloro-6-(3-chloropropanoyl)mandelic acid 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-6-(3-chloropropanoyl)mandelic acid
-
- インチ: 1S/C11H10Cl2O4/c12-5-4-8(14)6-2-1-3-7(13)9(6)10(15)11(16)17/h1-3,10,15H,4-5H2,(H,16,17)
- InChIKey: ISMWKKPOWLRODC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C(CCCl)=O)=C1C(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 275.9956142 g/mol
- どういたいしつりょう: 275.9956142 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 277.10
- トポロジー分子極性表面積: 74.6
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-Chloro-6-(3-chloropropanoyl)mandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027420-1g |
2-Chloro-6-(3-chloropropanoyl)mandelic acid |
1805859-88-4 | 97% | 1g |
1,490.00 USD | 2021-06-17 | |
| Alichem | A015027420-250mg |
2-Chloro-6-(3-chloropropanoyl)mandelic acid |
1805859-88-4 | 97% | 250mg |
489.60 USD | 2021-06-17 | |
| Alichem | A015027420-500mg |
2-Chloro-6-(3-chloropropanoyl)mandelic acid |
1805859-88-4 | 97% | 500mg |
863.90 USD | 2021-06-17 |
2-Chloro-6-(3-chloropropanoyl)mandelic acid 関連文献
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
1805859-88-4 (2-Chloro-6-(3-chloropropanoyl)mandelic acid) 関連製品
- 1189426-16-1(Sulfadiazine-13C6)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
